molecular formula C11H12BrNO2 B2498970 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine CAS No. 1994789-50-2

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine

Cat. No. B2498970
M. Wt: 270.126
InChI Key: IGMZLQZKQASGGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from different aralkyl/aryl carboxylic acids. These are converted into heterocyclic 1,3,4-oxadiazole nucleophiles, followed by the synthesis of electrophiles such as 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine from 4-methylpiperidine. The target compounds are then prepared by reacting these nucleophiles with the electrophiles in specific solvents like DMF and LiH, leading to compounds that are structurally elucidated by spectral data including IR, 1H-NMR, and EI-MS (Aziz‐ur‐Rehman et al., 2017).

Molecular Structure Analysis

For compounds similar to 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine, the molecular structure is often analyzed using X-ray crystallography, revealing planar furanone rings and stabilizing weak intermolecular interactions. These analyses provide insights into the compound's stereochemistry and potential reactivity (Xin-Ping Wei et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of related compounds encompasses a variety of reactions, including debrominative decarboxylation, bromodecarboxylation, and subsequent reactions leading to the formation of desired products. These reactions are key to modifying the compound's structure for specific applications, demonstrating valuable antibacterial properties (T. Benneche et al., 2008).

Scientific Research Applications

1. Synthesis and Reactivity

  • Synthesis of S-Derivatives: The synthesis of S-derivatives of 5-bromofuran-2-yl compounds involves alkylation with bromoalkanes and halogen-containing compounds, yielding new compounds with potential antibacterial activity. This demonstrates the reactivity and potential for developing novel antibiotics (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

2. Pharmaceutical Potential

  • Antibacterial Properties: The synthesized S-derivatives of 5-bromofuran-2-yl showed notable antibacterial activity against various microbial strains, suggesting their potential in developing new antibacterial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

3. Chemical Properties and Interactions

  • Kinetic Studies: Kinetic studies on 5-bromo-2-carbonyl derivatives of furan with amines reveal the complexities of reactions and potential for synthesizing diverse compounds, highlighting the chemical versatility of these derivatives (Chemistry of Heterocyclic Compounds, 1976).

4. Molecular Modification and Applications

  • Palladium-Catalyzed Reactions: Utilizing palladium-catalyzed reactions for the synthesis of biheteroaryls demonstrates the chemical flexibility and potential of bromofuran derivatives in creating complex molecular structures (Synlett, 2012).

5. Potential in Therapeutic Research

  • Antiprotozoal Agents: Compounds synthesized from bromofuran derivatives showed significant activity against protozoal infections, indicating their potential as therapeutic agents in treating diseases like malaria (Journal of medicinal chemistry, 2004).

properties

IUPAC Name

(5-bromofuran-2-yl)-(3-methylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-8-3-2-6-13(7-8)11(14)9-4-5-10(12)15-9/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMZLQZKQASGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine

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